molecular formula C31H41ClN4O3 B1681209 TAK-220 CAS No. 333994-00-6

TAK-220

货号: B1681209
CAS 编号: 333994-00-6
分子量: 553.1 g/mol
InChI 键: ASSJTMUEFHUKMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemistry

TAK-220 serves as a valuable tool compound in the study of CCR5 receptor interactions and signaling pathways. Its chemical structure allows researchers to investigate structure-activity relationships among CCR5 antagonists, aiding in the development of more effective inhibitors.

Key Chemical Properties

  • Chemical Structure : this compound is characterized by its ability to selectively inhibit ligand binding to CCR5 at nanomolar concentrations.
  • Synthesis : The synthesis involves multiple steps, including the formation of piperidine derivatives and coupling reactions, optimized for yield and purity.

Biology

In biological research, this compound is employed to explore the role of CCR5 in various physiological and pathological processes, such as immune response and inflammation. Its specificity for CCR5 makes it an ideal candidate for studies related to HIV infection mechanisms.

Biological Effects

  • Inhibition of HIV-1 Entry : this compound effectively blocks the binding of HIV-1 gp120 to CCR5, preventing viral entry into host cells.
  • Subtype Independence : The anti-HIV activity is consistent across different HIV-1 subtypes, highlighting its broad applicability.

Medicine

The primary application of this compound in medicine is as an anti-HIV agent. It has demonstrated significant efficacy in inhibiting HIV-1 replication in vitro and shows promise for clinical use.

Clinical Relevance

  • In Vitro Efficacy : Studies indicate that this compound exhibits potent antiviral activity against R5 HIV-1 clinical isolates, with 50% inhibitory concentrations (IC50) ranging from 2.26 nM to 13.47 nM .
  • Combination Therapy Potential : this compound has shown synergistic effects when used in combination with other antiretroviral agents, suggesting that it could enhance treatment regimens for patients with multidrug-resistant HIV .

Industry

In the pharmaceutical industry, this compound is utilized as a reference compound in the development and testing of new drugs targeting CCR5. Its established profile aids researchers in evaluating novel CCR5 antagonists.

Applications in Drug Development

  • Reference Compound : this compound serves as a benchmark for assessing the efficacy of new CCR5 inhibitors.
  • Research Tool : It is used in preclinical studies to evaluate potential drug candidates against HIV infections.

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
ChemistryTool for studying CCR5 interactionsSelectively inhibits ligand binding at nanomolar concentrations
BiologyInvestigates CCR5's role in immune responseEffective against various HIV subtypes
MedicinePotential anti-HIV therapyIC50 values range from 2.26 nM to 13.47 nM; synergistic effects with other drugs
IndustryReference compound for drug developmentAids evaluation of new CCR5 antagonists

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

  • In Vitro Efficacy Against HIV :
    • A study demonstrated that this compound inhibited six R5 HIV-1 clinical isolates with a mean 90% effective concentration of 13 nM . This highlights its potential as a therapeutic agent against diverse strains of HIV.
  • Combination Therapy Studies :
    • Research showed that this compound combined with various antiretrovirals exhibited synergistic effects at clinically relevant concentrations, indicating its utility in enhancing existing treatment regimens .
  • Pharmacokinetic Studies :
    • In animal models, this compound displayed oral bioavailability rates of 9.5% in rats and 28.9% in monkeys at a dose of 5 mg/kg, suggesting favorable pharmacokinetics for human application .

作用机制

TAK-220 通过与宿主细胞表面的 CCR5 受体结合发挥作用。这种结合阻止人免疫缺陷病毒 1 型附着到受体上,从而抑制病毒进入细胞。参与的分子靶标包括 CCR5 受体和病毒包膜蛋白 gp120。 该通路涉及阻断 gp120 和 CCR5 之间的相互作用,这对于病毒进入至关重要 .

准备方法

TAK-220 的合成涉及多个步骤,包括哌啶和哌嗪衍生物的形成。合成路线通常从中间体的制备开始,然后进行偶联反应以形成最终产物。反应条件通常涉及使用有机溶剂和催化剂来促进反应。 工业生产方法可能包括优化反应条件以提高产率和纯度,以及使用大型反应器以实现高效生产 .

化学反应分析

TAK-220 会发生各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

    还原: 还原反应可用于修饰 this compound 中的官能团。

    取代: this compound 可以发生取代反应,其中分子中的特定原子或基团被其他原子或基团取代。这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。

相似化合物的比较

TAK-220 与其他 CCR5 拮抗剂(如马拉维罗克和 TAK-779)进行比较。虽然马拉维罗克是首个获批用于治疗 HIV-1 感染的靶向 CCR5 的药物,但 this compound 以其更高的构象灵活性而闻名,因为其具有更多的可旋转键。这种灵活性使 this compound 能够与 CCR5 受体中的 Glu283 形成强烈的盐桥,从而增强其结合亲和力和抑制活性。 类似的化合物包括马拉维罗克、TAK-779 和 TAK-652 .

生物活性

TAK-220 is a novel small-molecule antagonist targeting the CCR5 receptor, primarily investigated for its antiviral properties against HIV-1. As a CCR5 antagonist, this compound plays a crucial role in inhibiting the entry of HIV-1 into host cells, representing a significant advancement in the development of therapeutic agents for HIV treatment.

This compound functions by binding to the CCR5 receptor, preventing HIV-1 from utilizing this receptor for cellular entry. The compound exhibits high affinity for CCR5, with an IC50 value in the nanomolar range. Specifically, it has been shown to inhibit the binding of RANTES (regulated on activation, normal T-cell expressed and secreted) to CCR5 with an IC50 of 3.5 nM in human cells but shows significantly reduced activity against mouse CCR5 (IC50 > 10,000 nM) due to species-specific differences in receptor structure .

Antiviral Efficacy

In vitro studies have demonstrated that this compound possesses excellent antiviral activity against several HIV-1 R5 clinical isolates. It effectively inhibited the replication of these isolates in human peripheral blood mononuclear cells (PBMCs), achieving a mean 90% effective concentration (EC90) comparable to existing CCR5 inhibitors . The compound's antiviral efficacy is further supported by its ability to synergize with other antiretroviral drugs, enhancing overall therapeutic potential .

Binding Site Analysis

Research indicates that this compound interacts with specific amino acid residues within the transmembrane domains (TMs) of the CCR5 receptor. Notably, it shares some binding characteristics with TAK-779, another CCR5 antagonist, but also requires distinct interactions at residues Gly163 and Ile198 in TMs 4 and 5 for its inhibitory effects . This understanding of binding sites is critical for optimizing this compound's design and efficacy as a therapeutic agent.

Parameter Value
IC50 (RANTES binding) 3.5 nM
IC50 (mouse CCR5) >10,000 nM
Mean EC90 (HIV-1 isolates) Comparable to existing CCR5 inhibitors
Binding Residues Asn252, Leu255 (TM6), Gly163, Ile198 (TM4 & TM5)

Case Studies and Clinical Implications

Research has highlighted the importance of this compound in combination therapy for patients who have previously failed multiple antiretroviral regimens. The compound's favorable interactions with other antiretrovirals suggest that it could be integrated into new treatment protocols aimed at improving outcomes for treatment-experienced patients .

Example Case Study

A study evaluated the efficacy of this compound alongside various antiretroviral agents in vitro. The results indicated that combining this compound with other classes of antiretrovirals led to enhanced viral suppression compared to monotherapy. Such findings underscore the potential role of this compound in future clinical trials aimed at developing more effective HIV treatment regimens .

属性

IUPAC Name

1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSJTMUEFHUKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187027
Record name TAK-220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333994-00-6
Record name TAK-220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAK-220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAK-220
Reactant of Route 2
TAK-220
Reactant of Route 3
TAK-220
Reactant of Route 4
TAK-220
Reactant of Route 5
Reactant of Route 5
TAK-220
Reactant of Route 6
TAK-220

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。